Cas no 1675-58-7 (Germane,diphenyl-)

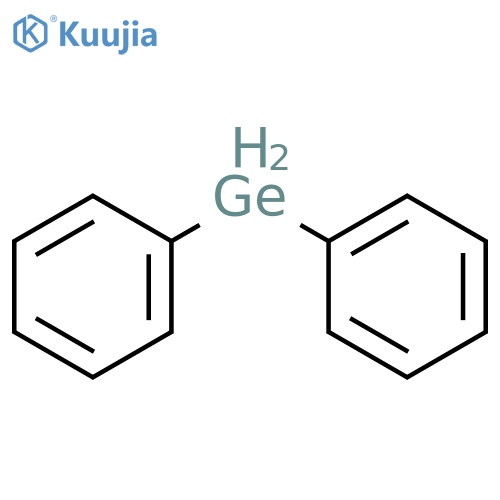

Germane,diphenyl- structure

商品名:Germane,diphenyl-

Germane,diphenyl- 化学的及び物理的性質

名前と識別子

-

- Germane,diphenyl-

- DIPHENYLGERMANE

- [diphenyl(germanium)dihydride]

- AC1L3A00

- AG-E-16941

- CTK4D2691

- H2Ge(phenyl)2

- Diphenylgermanium dihydride

- diphenylgermylene

- DTXSID40168299

- 1675-58-7

- Germane, diphenyl-

- FT-0728272

- DIPHENYLGERMANE ISO 9001:2015 REACH

-

- MDL: MFCD00156543

- インチ: InChI=1S/C12H12Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2

- InChIKey: RQAOPXAHIPYOBI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)[GeH2]C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 224.0026

- どういたいしつりょう: 230.015079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 1,22 g/cm3

- ふってん: 93°C 1mm

- フラッシュポイント: °C

- 屈折率: 1.5921

- PSA: 0

Germane,diphenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | GED4550-1g |

Diphenylgermane |

1675-58-7 | 95 % | 1g |

¥ 2222 | 2022-04-26 | |

| Fluorochem | GED4550-1g |

Diphenylgermane |

1675-58-7 | 95 % | 1g |

£101.00 | 2022-02-28 | |

| BAI LING WEI Technology Co., Ltd. | GED4550-5g |

Diphenylgermane |

1675-58-7 | 95 % | 5g |

¥ 8800 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | J20GED4550-1g |

Germane,diphenyl- |

1675-58-7 | 1g |

¥8316 | 2023-11-24 | ||

| Fluorochem | GED4550-5g |

Diphenylgermane |

1675-58-7 | 95 % | 5g |

£400.00 | 2022-02-28 | |

| A2B Chem LLC | AA89766-5g |

Germane, diphenyl- |

1675-58-7 | 97% | 5g |

$769.00 | 2024-01-03 | |

| BAI LING WEI Technology Co., Ltd. | J20GED4550-5g |

Germane,diphenyl- |

1675-58-7 | 5g |

¥22132 | 2023-11-24 |

Germane,diphenyl- 関連文献

-

Stephanie E. Vasko,Wenjun Jiang,Haoyu Lai,Martin Sadilek,Scott Dunham,Marco Rolandi J. Mater. Chem. C 2013 1 282

-

Benjamin T. Richards,Bernard Gaskey,Barnaby D. A. Levin,Kevin Whitham,David Muller,Tobias Hanrath J. Mater. Chem. C 2014 2 1869

-

Stephanie E. Vasko,Wenjun Jiang,Renyu Chen,Robert Hanlen,Jessica D. Torrey,Scott T. Dunham,Marco Rolandi Phys. Chem. Chem. Phys. 2011 13 4842

-

Dimitri D. Vaughn II,Raymond E. Schaak Chem. Soc. Rev. 2013 42 2861

-

J?drzej Walkowiak,Jakub Szyling,Adrian Franczyk,Rebecca L. Melen Chem. Soc. Rev. 2022 51 869

1675-58-7 (Germane,diphenyl-) 関連製品

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量